molecular formula C21H17ClO4S B14309898 [4-(4-Chlorobenzene-1-sulfinyl)phenyl](3,4-dimethoxyphenyl)methanone CAS No. 110258-40-7

[4-(4-Chlorobenzene-1-sulfinyl)phenyl](3,4-dimethoxyphenyl)methanone

Cat. No.: B14309898
CAS No.: 110258-40-7
M. Wt: 400.9 g/mol
InChI Key: PZUDFZVKVIKKAN-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzene-1-sulfinyl)phenylmethanone is a complex organic compound characterized by its unique structural features. It contains a chlorobenzene sulfinyl group and a dimethoxyphenyl methanone group, making it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorobenzene-1-sulfinyl)phenylmethanone typically involves multi-step organic reactions. One common method includes the sulfinylation of 4-chlorobenzene followed by a coupling reaction with 3,4-dimethoxybenzaldehyde. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve advanced techniques such as flash Joule heating, which allows for rapid and efficient synthesis while minimizing energy consumption and byproduct formation . This method is particularly advantageous for scaling up production to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobenzene-1-sulfinyl)phenylmethanone undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The chlorobenzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

4-(4-Chlorobenzene-1-sulfinyl)phenylmethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Chlorobenzene-1-sulfinyl)phenylmethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorobenzene-1-sulfonyl)phenylmethanone
  • 4-(4-Chlorobenzene-1-sulfinyl)phenylethanone

Uniqueness

Compared to similar compounds, 4-(4-Chlorobenzene-1-sulfinyl)phenylmethanone stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

110258-40-7

Molecular Formula

C21H17ClO4S

Molecular Weight

400.9 g/mol

IUPAC Name

[4-(4-chlorophenyl)sulfinylphenyl]-(3,4-dimethoxyphenyl)methanone

InChI

InChI=1S/C21H17ClO4S/c1-25-19-12-5-15(13-20(19)26-2)21(23)14-3-8-17(9-4-14)27(24)18-10-6-16(22)7-11-18/h3-13H,1-2H3

InChI Key

PZUDFZVKVIKKAN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)S(=O)C3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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